molecular formula C8H5NO2S B3045331 2H-1,3-Benzothiazine-2,4(3H)-dione CAS No. 10512-65-9

2H-1,3-Benzothiazine-2,4(3H)-dione

Cat. No. B3045331
CAS RN: 10512-65-9
M. Wt: 179.2 g/mol
InChI Key: IZQGCATXOBZJQL-UHFFFAOYSA-N
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Description

2H-1,3-Benzothiazine-2,4(3H)-dione is a chemical compound. There are several variants of this compound, such as 3-(p-chlorophenyl)-2H-1,3-benzothiazine-2,4(3H)-dithione , 3-(p-METHOXYPHENYL)-2H-1,3-BENZOTHIAZINE-2,4(3H)-DITHIONE , and 3-(o-METHOXYPHENYL)-2H-1,3-BENZOTHIAZINE-2,4(3H)-DITHIONE .


Synthesis Analysis

The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione involves complex chemical reactions. The exact process can vary depending on the specific variant of the compound .


Molecular Structure Analysis

The molecular structure of 2H-1,3-Benzothiazine-2,4(3H)-dione can be analyzed using various spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR) and ultraviolet-visible spectroscopy (UV-Vis) .


Chemical Reactions Analysis

The chemical reactions involving 2H-1,3-Benzothiazine-2,4(3H)-dione can be complex and depend on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-1,3-Benzothiazine-2,4(3H)-dione can be analyzed using various methods, including FTIR and UV-Vis spectroscopy .

Safety and Hazards

The safety and hazards associated with 2H-1,3-Benzothiazine-2,4(3H)-dione are not well documented. It is always recommended to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for research on 2H-1,3-Benzothiazine-2,4(3H)-dione could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

1,3-benzothiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQGCATXOBZJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393079
Record name 2H-1,3-Benzothiazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,3-Benzothiazine-2,4(3H)-dione

CAS RN

10512-65-9
Record name 2H-1,3-Benzothiazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 g of thiosalicylic acid and 39 g of triethylamine were dissolved in 125 ml of tetrahydrofuran. The mixed solution was maintained at a temperature of 0 - 5° C., to which 42 g of ethyl chloroformate was added dropwise. The system was allowed to stand for 30 minutes and then, 50 ml of aqueous ammonia (ammonia concentration: 25 - 30%) was added thereto. The resulting solution was allowed to stand over night at room temperatue (about 20 - 30° C.). Then, the solvent used was removed by distillation under reduced pressure, while the residue was filtered off, and recrystallized from ethanol. 21 g of 2H-1,3-benzothiazin-2,4(3H)-dione was obtained. The melting point of the product was 210 - 211° C. (In addition, this product can be also prepared by using as a starting material the ester derivatives of thiosalicylic acid, which are obtained using usual esterification reactions, in a similar manner as above.)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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